Enhanced Lipophilicity vs. Mono-Substituted Indanones
5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one exhibits a calculated LogP of 2.78 , representing a 0.66 log unit increase in lipophilicity compared to 6-methyl-1-indanone (LogP 2.12) and a 0.23–0.31 log unit increase relative to 5-chloro-1-indanone (LogP 2.47–2.55) . This enhanced hydrophobicity is a direct consequence of the combined 5-chloro and 6-methyl substitution, which influences membrane permeability, protein binding, and chromatographic retention behavior.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.78 |
| Comparator Or Baseline | 6-methyl-1-indanone: LogP = 2.12; 5-chloro-1-indanone: LogP = 2.47–2.55 |
| Quantified Difference | +0.66 log units vs. 6-methyl analog; +0.23 to +0.31 log units vs. 5-chloro analog |
| Conditions | Calculated LogP values from authoritative chemical databases |
Why This Matters
Lipophilicity directly impacts ADME properties, assay buffer solubility, and purification strategy design; selecting a different indanone could misrepresent structure-activity relationships or complicate downstream handling.
